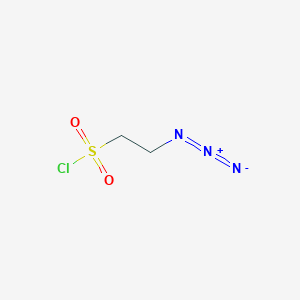
2-Azidoethane-1-sulfonyl chloride
Overview
Description
2-Azidoethane-1-sulfonyl chloride is a chemical compound that contains 12 bonds in total, including 8 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 positively charged N, and 1 sulfone . It contains 13 atoms: 4 Hydrogen atoms, 2 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of 2-Azidoethane-1-sulfonyl chloride can be achieved through a ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction . This protocol has displayed a remarkable substrate scope and can be applied to generating arrays of diazo compounds for further evolution via combinatorial chemistry .Molecular Structure Analysis
The molecular structure of 2-Azidoethane-1-sulfonyl chloride is characterized by the presence of azido groups, which are chemically active and can decompose to azenes when illuminated or heated .Chemical Reactions Analysis
Organic azides, such as 2-Azidoethane-1-sulfonyl chloride, are known for their versatility in chemical reactions. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . They can also act as reagents for organic synthesis .Physical And Chemical Properties Analysis
2-Azidoethane-1-sulfonyl chloride is a type of organic azide. Organic azides are chemically active and can decompose to azenes, which are very reactive . They are known for their unique properties and play a distinct role in propellants and high explosive energetic materials .Scientific Research Applications
Energetic Materials
Organic azides like 2-Azidoethane-1-sulfonyl chloride are a type of novel energetic materials with azido group (–N 3), which are mainly applied in energetic adhesives and energetic plasticizer . They play a distinct role in propellants and high explosive energetic materials . The azido groups improve the energy levels and endue excellent performance of high energetic materials .
Synthesis of Triazoles
Being catalyzed by Cu(I), the cycloaddition selectively generates 4-substituted 1-(N-sulfonyl-)-1,2,3-triazoles . This method is used to synthesize triazoles, a class of five-membered aromatic compounds containing three nitrogen atoms .
Plasticizers in High Explosives and Propellants
Organic azido compounds have azido groups and nitrate esters. They are a new plasticizer applied in high explosives and propellants . This kind of organic azido compounds have the most potential applications .
Chemical Properties
Azido compounds are derivatives of hydrazoic acid (HN 3). The molecular feature is that all azido compounds have azido groups . They are chemically active and after being illuminated or heated, they decompose to azenes, which are very reactive .
Organic Synthesis
2-Azidoethane-1-sulfonyl chloride is a versatile chemical compound used in scientific research. Its diverse applications range from organic synthesis to medicinal chemistry.
Medicinal Chemistry
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to react with a variety of organic compounds, including amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
2-Azidoethane-1-sulfonyl chloride is a type of sulfonyl chloride, which are electrophilic in nature and can undergo nucleophilic substitution reactions . The azide group (-N3) and the sulfonyl chloride group (-SO2Cl) in 2-Azidoethane-1-sulfonyl chloride can react with various nucleophiles, leading to a wide range of chemical transformations .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamide drugs, which can inhibit the enzymatic activity of carbonic anhydrase and dihydropteroate synthetase, affecting various biochemical pathways .
Result of Action
Sulfonyl chlorides, in general, are known to react with various nucleophiles, leading to a wide range of chemical transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Azidoethane-1-sulfonyl chloride . For instance, the reductive coupling of sulfonyl chlorides to the corresponding disulfides can be achieved rapidly with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
Future Directions
properties
IUPAC Name |
2-azidoethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADWWQVAAOJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803566-17-7 | |
| Record name | 2-azidoethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)




![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)



![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)

